molecular formula C10H13N3O B1350186 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol CAS No. 57262-39-2

2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol

Cat. No.: B1350186
CAS No.: 57262-39-2
M. Wt: 191.23 g/mol
InChI Key: AGVCWRQUNMNVHV-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol is an organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole ring substituted with a methyl group and an ethanolamine moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol typically involves the following steps:

    Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Methylation: The benzimidazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of Ethanolamine: The final step involves the reaction of the methylated benzimidazole with ethanolamine under reflux conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanolamine moiety, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzimidazole ring, potentially reducing it to a dihydrobenzimidazole derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: N-alkyl or N-acyl benzimidazole derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalytic processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Antimicrobial Agents: Benzimidazole derivatives are known for their antimicrobial properties, and this compound is no exception. It has shown activity against various bacterial and fungal strains.

    Anticancer Research: Studies have indicated potential anticancer activity, making it a candidate for further investigation in oncology.

Industry:

    Pharmaceuticals: Used as a building block in the synthesis of pharmaceutical compounds.

    Agriculture: Potential use as a pesticide or fungicide due to its biological activity.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol involves its interaction with biological macromolecules. The benzimidazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes critical for cell division, contributing to its antimicrobial and anticancer effects.

Molecular Targets and Pathways:

    DNA: Intercalation and disruption of DNA processes.

    Enzymes: Inhibition of enzymes involved in cell division and metabolism.

Comparison with Similar Compounds

    2-(1H-Benzimidazol-2-ylamino)-ethanol: Lacks the methyl group, which may affect its biological activity and solubility.

    2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine: Similar structure but with an amine group instead of ethanolamine, leading to different reactivity and applications.

Uniqueness: 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol stands out due to its unique combination of a benzimidazole ring with a methyl group and an ethanolamine moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[(1-methylbenzimidazol-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-13-9-5-3-2-4-8(9)12-10(13)11-6-7-14/h2-5,14H,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVCWRQUNMNVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378266
Record name 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57262-39-2
Record name 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]ethan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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